3,8-dibromo-7-ethoxy-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including bromo, ethoxy, phenyl, and imidazo[2,1-b][1,3]thiazine groups. These functional groups could potentially give the compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazo[2,1-b][1,3]thiazine group suggests that the compound may have a complex, cyclic structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the bromo groups might make it susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, it might have a relatively high molecular weight and could be soluble in organic solvents .Scientific Research Applications
Catalysis and Organic Synthesis
Protodeboronation for Alkene Hydromethylation: Pinacol boronic esters are valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation has received less attention. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method allows for formal anti-Markovnikov alkene hydromethylation, a transformation previously unexplored. The hydromethylation sequence has been successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, it played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B.
Heterocyclic Chemistry
Synthesis of Pyran, Pyranopyrazole, and Pyrazolo[1,2-b]phthalazine Derivatives: N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) has been employed as a highly efficient and homogeneous catalyst. It facilitates the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives through a one-pot multi-component reaction (MCR) in water . These heterocyclic compounds have diverse applications in medicinal chemistry and materials science.
Drug Design and Biological Evaluation
Novel Benzimidazole Derivatives: Researchers have synthesized novel enamine nitrile derivatives using 2-aminobenzimidazole as a key precursor. The resulting compound, N-(1H-benzimidazol-2-yl)carbonylhydrazonodicyanide, was prepared by coupling 2-aminobenzimidazole with malononitrile in pyridine . These derivatives can be further explored for their potential biological activities, including antimicrobial, antitumor, or anti-inflammatory properties.
Database Resources
ChemSynthesis: For a comprehensive database of chemicals and their synthesis references, consider exploring ChemSynthesis. It contains over 40,000 compounds and more than 45,000 synthesis references, providing valuable information for researchers and chemists .
Mechanism of Action
Future Directions
properties
IUPAC Name |
3,8-dibromo-7-ethoxy-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Br2N2OS.BrH/c1-2-23-16-9-15-14(8-12(16)19)21-18-22(15)17(13(20)10-24-18)11-6-4-3-5-7-11;/h3-9,13,17H,2,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNIHOFVRBLKPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N3C(C(CSC3=N2)Br)C4=CC=CC=C4)Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Br3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-dibromo-7-ethoxy-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide |
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